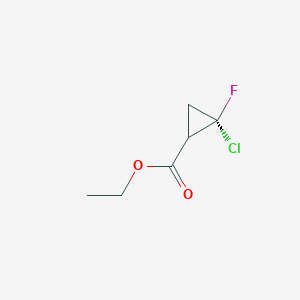
5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,2-difluoro-6-nitro-1,3-benzodioxole, 95% (5-Br-2,2-DFNB) is an organobromide compound that has been used in a variety of scientific research applications. It is a highly reactive compound that has a wide range of applications in organic synthesis, due to its ability to undergo nucleophilic substitution reactions. 5-Br-2,2-DFNB is also used as an intermediate in the synthesis of various pharmaceuticals.
Applications De Recherche Scientifique
5-Br-2,2-DFNB has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and biochemistry. It is used as an intermediate in the synthesis of various pharmaceuticals, such as aripiprazole, which is used to treat schizophrenia and bipolar disorder. In addition, 5-Br-2,2-DFNB has been used in the synthesis of other organobromide compounds, such as 5-bromo-2-chloro-4-fluoro-1,3-benzodioxole, which has been used as a starting material for the synthesis of various drugs.
Mécanisme D'action
5-Br-2,2-DFNB is a highly reactive compound that can undergo nucleophilic substitution reactions. In these reactions, the nitrogen atom of the nitro group acts as a nucleophile, attacking the carbon atom of the bromoacetate group. This results in the formation of a new carbon-nitrogen bond, with the bromide ion being released as a byproduct.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-2,2-DFNB have not been extensively studied. However, it is known that the compound can interact with certain proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, 5-Br-2,2-DFNB has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase type 5, which is involved in the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Br-2,2-DFNB in laboratory experiments is its high reactivity, which allows it to be used in a wide range of organic synthesis reactions. In addition, the compound is relatively stable and has a long shelf life when stored properly. However, the compound is toxic and should be handled with care. In addition, the compound is expensive, which can be a limitation for some experiments.
Orientations Futures
Future research on 5-Br-2,2-DFNB could focus on the development of more efficient and cost-effective synthesis methods. In addition, further studies could be conducted to investigate the biochemical and physiological effects of the compound, as well as its interactions with other proteins and enzymes. Finally, research could be conducted to explore the potential applications of the compound in other areas, such as catalysis and drug discovery.
Méthodes De Synthèse
5-Br-2,2-DFNB is synthesized by the reaction of bromoacetic acid with 2,2-difluoro-6-nitrobenzoic acid in the presence of a base, such as potassium carbonate, in a solvent such as dichloromethane. This reaction results in the formation of 5-Br-2,2-DFNB as the major product. The reaction is typically carried out at a temperature of 80-90°C, and yields of up to 95% can be achieved.
Propriétés
IUPAC Name |
5-bromo-2,2-difluoro-6-nitro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NO4/c8-3-1-5-6(2-4(3)11(12)13)15-7(9,10)14-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXKKQSQCRMKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














